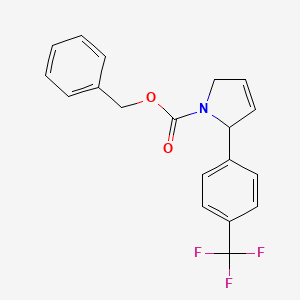
Benzyl 2-(4-(trifluoromethyl)phenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-(4-(trifluoromethyl)phenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate is an organic compound that features a benzyl group, a trifluoromethyl-substituted phenyl ring, and a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(4-(trifluoromethyl)phenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Benzylation: The final step involves the benzylation of the pyrrole ring, which can be achieved through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 2-(4-(trifluoromethyl)phenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrole positions using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of benzyl 2-(4-(trifluoromethyl)phenyl)-2,5-dihydro-1H-pyrrole-1-carboxylic acid.
Reduction: Formation of benzyl 2-(4-(trifluoromethyl)phenyl)-2,5-dihydro-1H-pyrrole-1-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-(4-(trifluoromethyl)phenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antiviral activities.
Materials Science: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Wirkmechanismus
The mechanism of action of Benzyl 2-(4-(trifluoromethyl)phenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl 2-(4-chlorophenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate
- Benzyl 2-(4-methylphenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate
- Benzyl 2-(4-nitrophenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate
Uniqueness
Benzyl 2-(4-(trifluoromethyl)phenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to certain biological targets compared to its analogs.
Eigenschaften
Molekularformel |
C19H16F3NO2 |
|---|---|
Molekulargewicht |
347.3 g/mol |
IUPAC-Name |
benzyl 2-[4-(trifluoromethyl)phenyl]-2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C19H16F3NO2/c20-19(21,22)16-10-8-15(9-11-16)17-7-4-12-23(17)18(24)25-13-14-5-2-1-3-6-14/h1-11,17H,12-13H2 |
InChI-Schlüssel |
WZOGZJVHEQMWSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC(N1C(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


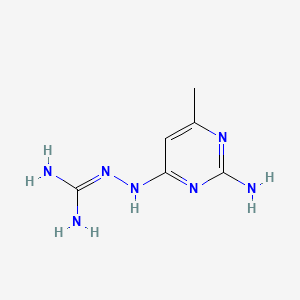
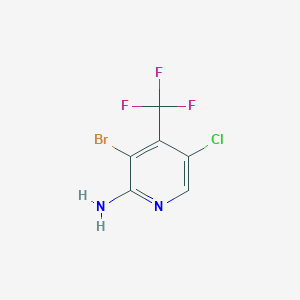
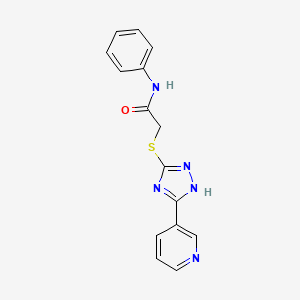

![5-Methyl-6-nitrobenzo[d]thiazole](/img/structure/B11772151.png)

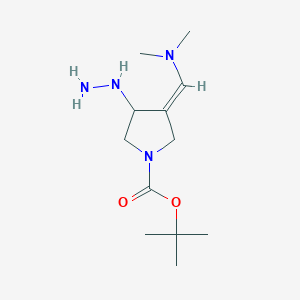
![1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanol](/img/structure/B11772163.png)

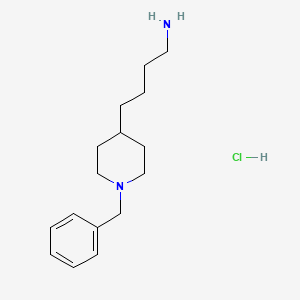
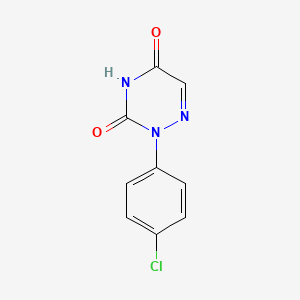
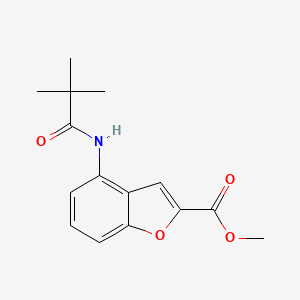
![6-Methylfuro[2,3-b]pyridine](/img/structure/B11772187.png)
![3-Amino-N-(2,3-dichlorophenyl)-4-(2-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11772190.png)
